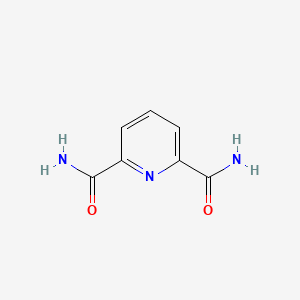

2,6-Pyridinedicarboxamide

Descripción

Historical Context and Evolution of 2,6-Pyridinedicarboxamide as a Ligand Scaffold

While the parent compound has been known for some time, its systematic exploration as a versatile ligand scaffold is a more recent development. Initially, derivatives were recognized as simple but effective hydrogen-bonding receptors for anions. d-nb.info The evolution of its application began with the realization that the tridentate O,N,O-donor pocket is exceptionally well-suited for chelating metal cations. researchgate.netchemicalbook.com Early research focused on its coordination with common transition metals like copper(II) and nickel(II). chemicalbook.comdrbodwin.com

A significant turning point in its evolution was the discovery of its high affinity and selectivity for lanthanide and actinide ions. mdpi.com This finding opened a new chapter for this compound, positioning it as a critical component in research aimed at nuclear fuel reprocessing and radioactive waste management. inl.govmdpi.com Scientists began to systematically modify the amide groups (the N,N'-substituents) to fine-tune the ligand's solubility, stability, and selectivity for specific f-block elements. inl.govresearchgate.net This has led to the development of a vast library of derivatives, each designed for a particular purpose, from liquid-liquid extraction agents to components of advanced luminescent materials. inl.govtandfonline.com The journey from a simple organic molecule to a highly adaptable ligand scaffold illustrates a classic example of structure-driven functional design in chemistry. rsc.org

Significance of this compound in Contemporary Chemical Science

The importance of the this compound scaffold in modern chemistry is multifaceted, spanning supramolecular chemistry, materials science, and catalysis. rsc.org Its derivatives are now among the most popular building blocks for designing complex receptors for cations, anions, and even neutral molecules. researchgate.netd-nb.info

A primary area of significance is in the separation of actinides and lanthanides. mdpi.com The subtle differences in coordination preference between these f-block elements can be amplified by ligands based on this scaffold, enabling selective extraction. researchgate.net For instance, certain derivatives show a greater affinity for americium(III) over europium(III), a crucial separation for managing nuclear waste. mdpi.com The combination of the pyridine (B92270) nitrogen and amide oxygens provides both the necessary binding strength and the electronic discrimination required for this challenging task. mdpi.comresearchgate.net

In materials science, these ligands are integral to creating functional materials such as metallo-supramolecular polymers and luminescent probes. tandfonline.comacs.org The predictable coordination behavior allows for the self-assembly of complex structures, including helicates, molecular knots, and cages. nih.govrsc.org When complexed with lanthanide ions like europium(III) and terbium(III), the ligands can act as "antennae," absorbing energy and transferring it to the metal center, which then produces characteristic, sharp emission bands. tandfonline.commassey.ac.nz This property is harnessed in the development of next-generation luminescent materials for applications in lighting and bio-imaging. massey.ac.nz

Furthermore, complexes of this compound with transition metals have shown promise in catalysis. For example, nickel(II) complexes have been successfully used as precatalysts for ethylene (B1197577) oligomerization, demonstrating high activity. rsc.org The rigid ligand framework helps to stabilize the metal center while leaving coordination sites open for substrate binding and catalytic transformation. drbodwin.com

Scope and Research Trajectories of this compound

Current and future research involving the this compound scaffold is focused on expanding its functional complexity and applying it to new scientific challenges. One major trajectory is the design of more sophisticated ligands for enhanced selectivity in actinide/lanthanide separation. rsc.org This includes the synthesis of "pre-organized" ligands, such as cyclic dilactams, where the binding pocket is conformationally locked into an optimal geometry for metal binding. rsc.org Theoretical studies using Density Functional Theory (DFT) are playing a crucial role in predicting the efficacy of new ligand designs before their synthesis, accelerating the discovery of more efficient extractants. researchgate.net

Another burgeoning area is the development of "smart" materials. Researchers are incorporating the this compound motif into polymers to create self-healing materials. acs.orgresearchgate.net The reversible nature of the metal-ligand bond allows the material to re-form after being damaged. researchgate.net By using different metal ions, the strength and dynamics of these cross-links can be tuned, leading to materials with programmable properties. acs.org

The scaffold is also being used to construct intricate, multi-component supramolecular assemblies. nih.gov By attaching other functional groups via methods like "click chemistry," researchers are building elaborate architectures such as luminescent tetrahedral cages and molecular knots. tandfonline.comrsc.org These structures are being investigated for applications in molecular recognition, sensing, and asymmetric catalysis. tandfonline.comrsc.org The modular synthesis of these ligands makes them excellent candidates for the bottom-up construction of complex and functional supramolecular systems. tandfonline.com

Data Tables

Table 1: Performance of this compound Derivatives in Metal Separation

This table summarizes the effectiveness of different derivatives in separating Americium (Am) and Europium (Eu), a key challenge in nuclear waste processing. The separation factor (SF) indicates the ligand's preference for one metal ion over the other.

| Ligand Family | Separation Factor (SF Am/Eu) | Extraction Conditions | Reference |

| 2,6-Pyridinedicarboxamides | ~6 | 2-6 M Nitric Acid | researchgate.net |

| BPyDA–CCD mixtures | >20 | 0.5–1 M Nitric Acid | mdpi.com |

| 2,2'-Bipyridine-6,6'-dicarboxamides | ~30 | Acidic Solutions | researchgate.net |

| 1,10-Phenanthroline-2,9-dicarboxamides | ~70 | Acidic Solutions | researchgate.net |

| Cyclic Dilactams (Type B) | 5-6 times higher than open-chain analogues | Not Specified | rsc.org |

Note: BPyDA = Diamides of 2,2′-dipyridyl-6,6′-dicarboxylic acid; CCD = Chlorinated cobalt dicarbollide.

Table 2: Catalytic Activity of Nickel(II)-Pyridinedicarboxamide Complexes

This table presents the catalytic performance of various Nickel(II) complexes with N,N′-Bis(2,6-R-phenyl)-2,6-pyridinedicarboxamide ligands in ethylene oligomerization.

| Complex | Substituent (R) | Cocatalyst | Activity (g mol⁻¹(Ni) h⁻¹ atm⁻¹) | Selectivity for α-C₄ | Reference |

| Ni1 | Cl | Et₂AlCl | High | Good | rsc.org |

| Ni2 | F | Et₂AlCl | High | Good | rsc.org |

| Ni3 | H | Et₂AlCl | High | Good | rsc.org |

| Ni4 | Me | Et₂AlCl | High | Good | rsc.org |

| Ni5 | Et | Et₂AlCl | High | Good | rsc.org |

| Ni6 | iPr | Et₂AlCl | Up to 7.55 × 10⁵ | Good | rsc.org |

Note: Et₂AlCl = Diethylaluminum chloride.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pyridine-2,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H,(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVCRNTVNKTNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357532 | |

| Record name | 2,6-Pyridinedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779528 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4663-97-2 | |

| Record name | 2,6-Pyridinedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4663-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Pyridinedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Pyridinedicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 2,6 Pyridinedicarboxamide

Classical and Modern Synthesis Routes for 2,6-Pyridinedicarboxamide

The preparation of this compound and its derivatives typically begins from pyridine-2,6-dicarboxylic acid or its activated forms, followed by amidation.

Synthesis from Pyridine-2,6-dicarboxylic Acid and its Derivatives

The most common precursor for synthesizing this compound is pyridine-2,6-dicarboxylic acid , also known as dipicolinic acid. researchgate.net Direct condensation of the dicarboxylic acid with amines is possible but often requires harsh conditions or coupling agents. A more prevalent and efficient strategy involves the conversion of the dicarboxylic acid into a more reactive derivative, most commonly pyridine-2,6-dicarbonyl dichloride . nih.govmdpi.comresearchgate.net

This activation is typically achieved by treating pyridine-2,6-dicarboxylic acid with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). mdpi.com For instance, heating pyridine-2,6-dicarboxylic acid in thionyl chloride at reflux yields the corresponding diacid chloride, which can often be used in the next step without extensive purification after removing the excess reagent. nih.gov Another method involves converting the acid to a diester, such as diethyl pyridine-2,6-dicarboxylate, which can then undergo aminolysis with amino alcohols. nih.gov

Amidation Reactions and Optimization Protocols

The core of the synthesis is the amidation reaction, where the activated pyridine-2,6-dicarbonyl dichloride is reacted with a primary or secondary amine to form the two amide bonds. This condensation reaction is typically performed in a suitable organic solvent and in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. nih.govacs.org

The choice of reaction conditions is crucial for optimizing the yield and purity of the final product. Key parameters include the solvent, base, and temperature.

Solvents: A variety of solvents can be used, including dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), toluene, and mixtures thereof. mdpi.comresearchgate.netnih.gov The choice often depends on the solubility of the reactants and the desired reaction temperature.

Bases: An organic base is generally required to act as a proton scavenger. researchgate.netacs.org Triethylamine (Et₃N) is commonly used, although its removal can sometimes be challenging. nih.govacs.org Pyridine (B92270) is another option that can be easier to remove from certain products. acs.org In some cases, particularly with less reactive amines like aminopyrimidines, an excess of the amine reactant itself can serve as the base. mdpi.com

Temperature: Reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by stirring at room temperature for several hours to ensure completion. mdpi.com In other protocols, the reaction is carried out at elevated temperatures, such as refluxing in toluene. researchgate.net

Table 1: Optimized Conditions for Amidation of Pyridine-2,6-dicarbonyl Dichloride

| Amine Reactant | Base | Solvent | Temperature | Yield | Reference |

| 3- or 4-Nitroaniline | Triethylamine | DCM/THF (1:1) | 0 °C to Room Temp | - | mdpi.com |

| 2-Aminoquinoline | DIPEA | THF (dry) | Reflux | - | researchgate.net |

| Aminoquinolines | - | Toluene | Reflux (110 °C) | 50-94% | researchgate.net |

| 2-Aminopyrazine | Excess Amine | DCM/THF (1:1) | 0 °C to Room Temp | - | mdpi.com |

| Bis(2-methoxyethyl) amine | Triethylamine | Toluene / Methylene Chloride | - | 93-97% | google.com |

DIPEA: Diisopropylethylamine

Ligand Preparation and Purification Techniques

After the synthesis, purification of the this compound ligand is essential to remove unreacted starting materials, byproducts, and the base (e.g., triethylammonium (B8662869) chloride). acs.org The purification strategy depends on the physical properties of the product, particularly its solubility.

Common purification methods include:

Aqueous Washing: The crude reaction mixture can be washed with dilute acidic solutions (e.g., 2 M HCl) to remove excess amines and basic impurities, followed by washing with water and brine. core.ac.uk

Precipitation and Filtration: Often, the desired dicarboxamide product is a solid that precipitates from the reaction mixture. It can then be collected by filtration and washed with appropriate solvents to remove soluble impurities. researchgate.net For example, N-methylated quinolinium iodide salts of pyridine-dicarboxamides have been purified by filtration and washing with cold methanol. researchgate.net

Recrystallization: This technique is used to obtain high-purity crystalline products. The choice of solvent is critical and is determined experimentally. scribd.com

Column Chromatography: For products that are difficult to purify by other means, column chromatography on silica (B1680970) gel is an effective method. researchgate.net A gradient of solvents, such as petroleum ether and ethyl acetate (B1210297), can be used to separate the desired compound from impurities. nih.gov

Functionalization and Derivatization Approaches

The this compound scaffold can be readily functionalized to introduce new chemical properties or to build more complex molecular architectures.

Incorporation of Peripheral Substituents via "Click" Chemistry

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for derivatizing the this compound core. researchgate.netmdpi.comwiley-vch.de This reaction is highly efficient and regioselective, forming a stable 1,2,3-triazole ring that links the pyridinedicarboxamide unit to other molecular fragments. wiley-vch.demdpi.com

The strategy involves preparing a this compound derivative that contains either a terminal alkyne or an azide (B81097) group. This functionalized scaffold can then be "clicked" with a molecule bearing the complementary functional group. For example, a terminal-alkyne functionalized pyridine-2,6-dicarboxamide can be synthesized and subsequently reacted with an azide-containing molecule in the presence of a copper(I) catalyst. mdpi.com

One challenge is that the pyridine-2,6-dicarboxamide unit itself can chelate the copper catalyst, potentially inhibiting the reaction. To overcome this, a stoichiometric amount or a slight excess of a copper salt, such as copper triflate, may be required, especially when using solvents like DMF where common sources like copper sulfate (B86663) have low solubility. mdpi.com This methodology has been used to create libraries of G-quadruplex DNA photocleavage agents and to synthesize complex topological structures like molecular knots. nih.govmdpi.com

Table 2: Examples of "Click" Chemistry Functionalization of this compound

| Scaffold | Functional Group | Click Partner | Catalyst System | Application | Reference |

| Tris(this compound) strand | Terminal alkyne | Azide-functionalized strand | - | Synthesis of molecular knots | nih.gov |

| 4-O-(pent-4-yn-1-yl)-N²,N⁶-di(quinolin-3-yl)pyridine-2,6-dicarboxamide | Terminal alkyne | Naphthalimide azide | Copper triflate in DMF | G-quadruplex photocleavage agents | mdpi.com |

| Poly(pyridine-2,6-dicarboxamide) | Terminal alkyne | Diazide monomer | Copper(I) | Synthesis of poly(amide-triazole)s | researchgate.net |

Introduction of Pendant Heterocyclic Groups

A common derivatization strategy involves the amidation of pyridine-2,6-dicarbonyl dichloride with various amino-functionalized heterocyclic compounds. mdpi.comresearchgate.net This approach directly attaches heterocyclic moieties to the amide nitrogen atoms, significantly influencing the ligand's electronic properties, steric profile, and coordination behavior.

A wide range of pendant groups has been introduced, including:

Quinolines and Isoquinolines: Reaction with various aminoquinolines and aminoisoquinolines yields bis(quinolyl)- and bis(isoquinolyl)pyridine-2,6-dicarboxamides. researchgate.net These derivatives have been extensively studied as G-quadruplex DNA stabilizing ligands. nih.govresearchgate.net

Pyridines: The use of aminopyridines results in ligands containing additional pyridine rings, which can act as further coordination sites for metal ions. mdpi.comnih.gov

Pyrazines and Pyrimidines: 2-Aminopyrazine and aminopyrimidines have been successfully condensed with pyridine-2,6-dicarbonyl dichloride to create ligands with nitrogen-rich pendant groups. mdpi.com

Triazines: In a multi-step synthesis, this compound dihydrazone can be reacted with an α-diketone to form 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP) derivatives, which are potent ligands for selective metal extraction. scribd.com

This modular synthetic approach allows for the creation of a vast library of ligands with tailored properties for specific applications in coordination chemistry and beyond. mdpi.comacs.org

Chiral Derivatization and Stereoselective Synthesis

The introduction of chirality into the this compound scaffold is a critical step for its application in asymmetric catalysis, chiral recognition, and the development of stereoisomeric materials. Stereoselective synthesis, which favors the formation of a specific enantiomer or diastereomer, is paramount as the biological and chemical properties of chiral molecules are often highly dependent on their three-dimensional structure.

A common and direct method for creating chiral this compound derivatives is through the condensation reaction of 2,6-pyridinedicarbonyl dichloride with enantiomerically pure chiral amines or amino acid esters. researchgate.netresearchgate.net For instance, reacting 2,6-pyridinedicarbonyl dichloride with D-alanyl methyl ester yields the chiral 2,6-bis-D-alanyl pyridine methyl ester. researchgate.net This approach effectively transfers the chirality of the starting amine or amino acid to the final pyridinedicarboxamide structure. Similarly, chiral α,ω-diaminoethers derived from D-mannitol can be used to synthesize chiral macrocyclic diamides incorporating the this compound unit. researchgate.net

Palladium pincer complexes featuring chiral ligands derived from this compound have been developed for chirality sensing. acs.org These chiral ligands are constructed by reacting 2,6-pyridinedicarbonyl dichloride with various chiral amines. The resulting palladium complexes can then bind to analyte enantiomers, leading to the formation of diastereomeric complexes with distinct and precise ¹⁹F NMR shifts, allowing for the differentiation of chiral amines. acs.org

Another strategy involves creating chiral supramolecular structures. For example, a ligand based on N,N′-bis(pyridin-3-yl)-2,6-pyridinedicarboxamide, when reacted with nickel(II) salts, forms a tetragonal molecular cage. tandfonline.com Within each cage, the four ligands are twisted in the same direction, imparting chirality to the cage structure. tandfonline.com

The following table summarizes examples of chiral derivatization of this compound.

Table 1: Examples of Chiral Derivatization of this compound

| Chiral Starting Material | Resulting Chiral Structure | Application |

|---|---|---|

| D-alanyl methyl ester | 2,6-bis-D-alanyl pyridine methyl ester | Precursor for further synthesis |

| Chiral amines | Chiral pincer ligands for palladium complexes | Chirality sensing of amines via ¹⁹F NMR |

| Chiral α,ω-diaminoethers | Chiral macrocyclic diamides | Chiral recognition |

Generation of Bifunctional Receptors (e.g., Bis-boronic Acid Derivatives)

Bifunctional receptors based on the this compound framework are designed to bind multiple guest species or recognize specific patterns on a target molecule. The rigid pyridine core serves as a preorganized scaffold, positioning the binding sites for effective molecular recognition.

A significant class of these receptors are the bis-boronic acid derivatives, which are particularly effective for saccharide recognition. researchgate.netdntb.gov.uaresearchgate.net Boronic acids are known to form reversible covalent bonds with diols, which are common in sugars. The synthesis of these receptors typically involves reacting 2,6-pyridinedicarbonyl dichloride with an aminophenylboronic acid. researchgate.net This creates a molecule with two boronic acid groups positioned on opposite sides of the pyridine ring. These receptors have demonstrated the ability to bind to glucose and fructose. researchgate.net

The binding of a saccharide to the boronic acid moieties can be detected through various methods. For instance, potentiometric titrations can determine the acid dissociation and stability constants for the complexation of the receptors with sugars like glucose and fructose. researchgate.net The binding event can also be monitored by ¹H NMR titrations. researchgate.net Furthermore, these bis-boronic acid derivatives can act as fluorescent sensors, where the interaction with a saccharide alters the electronic properties of the system, leading to a detectable change in fluorescence. researchgate.net

Beyond saccharide binding, these bifunctional receptors can also recognize anions. Studies have shown that the binding of anions like acetate and chloride can occur through hydrogen bonding with the NH protons of the amide groups and the OH groups of the boronic acid fragments. researchgate.netresearchgate.net This dual-binding capability makes them potential receptors for both sugars and anions. researchgate.net

The table below details the binding properties of a this compound bis-boronic acid derivative.

Table 2: Binding Properties of a this compound Bis-boronic Acid Receptor

| Guest Molecule | Binding Site(s) | Method of Detection |

|---|---|---|

| Glucose, Fructose | Boronic acid groups | Potentiometric titration, Spectrophotometry |

| Acetate anion | OH groups of boronic acid | ¹H NMR titration |

Synthesis of Macrocyclic and Polymeric Architectures

The rigid and planar nature of the this compound unit makes it an excellent building block for constructing complex supramolecular structures such as macrocycles and polymers.

Macrocyclic compounds containing the this compound moiety are often synthesized via condensation reactions. For example, a [1+1] Schiff base macrocycle can be formed through the condensation of N,N'-(2-aminophenyl)pyridine-2,6-dicarboxamide with 1,3-bis(2'-formylphenoxy)propane. ciac.jl.cn Such macrocycles have shown selective recognition for anions like the fluoride (B91410) ion. ciac.jl.cn The synthesis of binucleating macrocycles incorporating the this compound unit has also been reported, which can form complexes with multiple metal ions. acs.org

In the realm of polymers, this compound can be incorporated into polymer backbones to create materials with unique properties. For example, poly(dimethylsiloxane) (PDMS) oligomers containing this compound groups can be cross-linked with metal ions like Fe(III) to form self-healing polymers. google.com These materials exhibit high stretchability and can autonomously heal at room temperature or below due to the dynamic rupture and reconstruction of the metal-ligand coordination bonds. google.com

Furthermore, oligoamide strands composed of alternating this compound units can self-organize into single-stranded helical structures through intramolecular hydrogen bonds. fudan.edu.cn Coordination polymers can also be formed. For instance, the reaction of a bis-pyridyl-bis-amide ligand, N,N′-bis(pyridin-3-yl)-2,6-pyridinedicarboxamide, with cobalt(II) salts resulted in a 1-D polymeric macrocyclic complex. tandfonline.com Hydrothermal reactions of 2,6-dicyanopyridine with silver(I) salts can lead to the in situ generation of this compound, which then forms 2D coordination polymers with the silver ions. researchgate.net

The following table provides examples of macrocyclic and polymeric architectures based on this compound.

Table 3: Examples of Macrocyclic and Polymeric Architectures

| Architecture Type | Monomers/Precursors | Key Features/Properties |

|---|---|---|

| Schiff Base Macrocycle | N,N'-(2-aminophenyl)pyridine-2,6-dicarboxamide, 1,3-bis(2'-formylphenoxy)propane | Selective recognition of F⁻ ion |

| Self-healing Polymer | Bis(3-aminopropyl) terminated PDMS, 2,6-pyridinedicarbonyl dichloride, Fe(III) ions | High stretchability, autonomous self-healing |

| Helical Oligoamide | Alternating 2,6-bis(carbonylamino)pyridine and this compound units | Self-organization into helical structures |

| Coordination Polymer | N,N′-bis(pyridin-3-yl)-2,6-pyridinedicarboxamide, Co(II) salt | 1-D polymeric macrocyclic structure |

Coordination Chemistry of 2,6 Pyridinedicarboxamide and Its Metal Complexes

Fundamental Coordination Modes and Geometries

The coordination behavior of 2,6-pyridinedicarboxamide is largely defined by its ability to act as a multidentate ligand, adopting specific geometries to accommodate various metal centers.

This compound is recognized as an excellent tridentate ligand, meaning it binds to a central metal atom through three donor atoms. sigmaaldrich.com This typically occurs in a pincer-like fashion, where the central pyridine (B92270) nitrogen and the two amide groups create a stable, planar chelation environment. kisti.re.kr The deprotonated form of the ligand often coordinates to a metal ion to create a pincer cavity. kisti.re.krresearchgate.net This tridentate coordination can manifest in different modes, such as the neutral O^N^O mode, where the metal is bound by the pyridine nitrogen and the two carbonyl oxygens, or, following deprotonation of the amide nitrogens, an N^N^N mode. rsc.orgrsc.org For instance, N,N′-dialkyl-2,6-pyridinediamide (DRPDA) derivatives can function as tridentate planar ligands in an O^N^O manner with several divalent d-block metals and Ln(III). acs.org However, an N⁻^N^N⁻ pincer-type coordination is also frequently observed after deprotonation of both amide NH groups. acs.org This versatility allows for the formation of stable five-coordinate trigonal bipyramidal or square planar geometries, among others, depending on the metal ion and reaction conditions. researchgate.netrsc.org

The this compound framework is an effective chelating agent for a broad spectrum of metal cations. researchgate.netresearchgate.net Its ability to form stable complexes has been documented with numerous transition metals and lanthanides.

Copper (Cu): It readily forms complexes with Copper(II), where the ligand can coordinate in a tridentate fashion through the central pyridine nitrogen and deprotonated carboxamide groups. researchgate.net

Cobalt (Co): The ligand coordinates with Co(II) and Co(III) ions. allenpress.comacs.org

Iron (Fe): Iron(III) complexes are particularly notable for their dynamic and reversible coordination, a feature explored in self-healing materials. researchgate.netallenpress.comacs.orggoogle.com The ligand can coordinate to Fe(III) in a κ³(N,N,N) mode. rsc.org

Nickel (Ni): It forms stable, neutral complexes with Nickel(II), such as LNiBr₂, where the ligand adopts a tridentate O^N^O coordination mode. rsc.org These complexes have shown high catalytic activity for ethylene (B1197577) oligomerization. rsc.org

Palladium (Pd): The ligand forms pincer complexes with Pd(II). acs.org In specific systems, it exhibits an asymmetric N⁻^N^O tridentate coordination with Pd(II) after deprotonation of one amide group. acs.org

Lanthanides (Ln): this compound is a well-known lanthanide-binding motif. tandfonline.com It forms stable, nine-coordinate complexes with lanthanide(III) ions, typically with a 3:1 ligand-to-metal stoichiometry, [Ln(L)₃]³⁺. nih.govnih.gov

Table 1: Examples of Metal Complexes with this compound Derivatives

| Metal Ion | Ligand Derivative | Complex Stoichiometry | Coordination Mode | Reference |

|---|---|---|---|---|

| Ni(II) | N,N′-Bis(2,6-Et-phenyl)-2,6-pyridinedicarboxamide | 1:1 (LNiBr₂) | Tridentate (O^N^O) | rsc.org |

| Fe(III) | This compound | 2:1 (Fe(pdca)₂⁺) | Tridentate | researchgate.net |

| Pd(II) | N,N′-dialkyl-2,6-pyridinediamide | 1:1 ([Pd(DRPDA⁻)(NO₃)]) | Asymmetric Tridentate (N⁻^N^O) | acs.org |

| Eu(III), Tb(III) | N₂,N₆-bis((1-(benzyl)-1H-1,2,3,-triazol-4-yl)methyl)pyridine-2,6-dicarboxamide | 3:1 ([Ln(L)₃]³⁺) | - | tandfonline.com |

| Cu(II) | N,N′-di(pyridine‐2‐yl)pyridine‐2,6‐dicarboxamide | 2:4 ([Cu₄(L¹)₂(μ₃‐OH)₂]) | Pentadentate | researchgate.net |

The coordination chemistry of compounds is significantly shaped by the character of the ligand. researchgate.net Consequently, designing ligands where the coordination capability can be controlled is of great importance. researchgate.net Modifications to the basic this compound structure, such as adding or altering substituents on the amide nitrogens, can profoundly influence steric hindrance, electronic properties, and ultimately, the coordination mode and stability of the resulting metal complex. acs.org For example, removing an alkyl group from each amide nitrogen in N,N',N'-tetraalkyl-2,6-pyridinediamides (TRPDA) to create N,N'-dialkylated derivatives (DRPDA) effectively eliminates steric hindrance that can otherwise prevent the expected O^N^O coordination. acs.org This demonstrates that subtle changes in the ligand's architecture can dictate its binding preference and the geometry of the final complex.

Chelating Ligand Behavior with Various Metal Cations (e.g., Cu, Co, Fe, Ni, Pd, Ln)

Specific Metal Ion Complexation Studies

The interaction of this compound with specific metal ions has been a subject of detailed research, revealing unique properties and applications, particularly with lanthanides and iron.

Complexes of this compound derivatives with lanthanide ions (Ln³⁺), such as Europium(III) and Terbium(III), are known for their potent luminescent properties. tandfonline.comnih.gov Lanthanide ions themselves are poor absorbers of light because their f-f electronic transitions are Laporte-forbidden. nih.gov To overcome this, the this compound ligand acts as an "antenna". tandfonline.comnih.gov

The antenna effect mechanism involves three main stages:

Light Absorption: The organic ligand, being a strong chromophore, absorbs light energy, transitioning to an excited singlet state (¹S*). nsf.govmdpi.com

Energy Transfer: Through intersystem crossing (ISC), the ligand moves to a longer-lived triplet state (³T*). nsf.gov This triplet state then transfers its energy to the emissive excited state of the coordinated lanthanide ion. nsf.govmdpi.com

Luminescence: The excited lanthanide ion returns to its ground state by emitting light, resulting in the characteristic sharp, long-lived emission bands of the metal. nih.govnsf.gov

This sensitized emission is significantly more efficient than direct excitation of the lanthanide ion. nsf.gov The facile and modular synthesis of these ligands makes them excellent candidates for developing luminescent supramolecular materials. tandfonline.com Research has shown that Eu³⁺ and Tb³⁺ complexes of these ligands exhibit the characteristic sensitized emission profiles, with quantum yields for some Tb(III) complexes reaching up to 60%. tandfonline.comosti.gov

Table 2: Photophysical Properties of Lanthanide Complexes with a this compound Derivative (L(Et))

| Complex | Excitation Maximum (nm) | Emission Feature | Key Property | Reference |

|---|---|---|---|---|

| L(Et) Ligand | ~280.0 | Broad band at 315.0–330.0 nm | Ligand-centered fluorescence | nih.gov |

| [Gd(L(Et))₃]³⁺ | ~310.0 | Red-shifted band at ~400 nm | Demonstrates effect of complexation on ligand emission | nih.gov |

| [Eu(L(Et))₃]³⁺ | ~310.0 | Characteristic f-f transitions | High circularly polarized luminescence (CPL) activity | nih.gov |

| [Tb(L(Et))₃]³⁺ | ~310.0 | Characteristic f-f transitions | Long luminescent lifetime (milliseconds) | nih.gov |

The coordination complex formed between Fe(III) ions and this compound ligands is distinguished by its dynamic and reversible nature. google.com This system possesses two distinct types of coordination bonds with significantly different strengths and dynamics. acs.orgresearchgate.net

A strong pyridyl-iron bond: This interaction is robust, resembling a covalent bond in strength, and anchors the ligand to the metal center. allenpress.comgoogle.com

Two weaker carboxamido-iron bonds: The amide groups coordinate to the iron through both their nitrogen and oxygen atoms, forming bonds that are weaker and can readily break and reform. allenpress.comacs.orgresearchgate.net

This unique combination allows for reversible unfolding and refolding of polymer chains cross-linked by these complexes. acs.org While the weaker bonds can dissociate under stress, the strong pyridyl-iron interaction keeps the ligand attached to the metal center, enabling the bonds to reform. allenpress.comgoogle.com This dynamic rupture and reconstruction of the Fe(III)-2,6-pyridinedicarboxamide coordination complexes is the basis for the autonomous self-healing properties observed in materials that incorporate this system. google.comresearchgate.net The reversible metal-ligand interaction allows for energy dissipation under strain and the subsequent healing of damage. allenpress.com

Copper(II) Complexes: Intramolecular Hydrogen Bonding and Catalytic Activity

Copper(II) complexes of this compound derivatives have been a subject of significant research interest, particularly concerning their structural features, such as intramolecular hydrogen bonding, and their potential catalytic applications. The ligand framework can be modified to tune the properties of the resulting complexes.

The synthesis of these complexes often involves the reaction of a copper(II) salt, such as copper(II) acetate (B1210297) monohydrate or copper(II) perchlorate, with the this compound ligand. researchgate.net Depending on the specific ligand and reaction conditions, mono-, di-, tri-, and even tetracopper(II) complexes can be formed. researchgate.net For example, the reaction of 2,6-bis(pyrazine-2-carboxamido)pyridine with copper(II) acetate monohydrate yields a tricopper(II) complex where the deprotonated ligands and acetate anions bridge three copper(II) ions. researchgate.net The coordination environment of the Cu(II) ion in these complexes is often a distorted square-pyramidal or trigonal-bipyramidal geometry. researchgate.netacs.org

While much of the research has focused on the structural and spectroscopic properties of these complexes, their catalytic activity is also an area of investigation. Complexes of dipicolinic acid amides with copper(II) have been reported to exhibit cytotoxic activity. d-nb.info Furthermore, the broader family of pyridine-2,6-dicarboxamide metal complexes has been explored for catalytic applications in reactions like alkene epoxidation and hydroxylation. d-nb.info The ability to synthetically tune the electronic and structural properties of the copper center through ligand design, including the strategic use of intramolecular hydrogen bonds, is key to developing their catalytic potential. nih.govfiedlerlabmu.org

Nickel(II) Complexes: Ethylene Oligomerization and CO2 Fixation

Nickel(II) complexes featuring this compound ligands have emerged as versatile catalysts, demonstrating significant activity in both ethylene oligomerization and the chemical fixation of carbon dioxide.

Ethylene Oligomerization:

A series of nickel(II) bromide complexes chelated by N,N′-bis(2,6-disubstituted-phenyl)-2,6-pyridinedicarboxamides have been synthesized and proven to be effective precatalysts for ethylene oligomerization. rsc.orgrsc.org These complexes, when activated by an alkylaluminum cocatalyst, particularly diethylaluminum chloride (Et₂AlCl), exhibit high catalytic activities. rsc.orgrsc.org The catalytic performance can be finely tuned by altering the substituents on the N-aryl rings of the ligand.

For example, complexes with electron-withdrawing groups like chlorine or fluorine at the ortho positions of the N-aryl ring show lower activity but higher selectivity towards 1-butene (B85601). mdpi.comresearchgate.net In one study, these complexes reached selectivities for 1-butene as high as 76-82%. mdpi.comresearchgate.net Conversely, increasing the steric bulk of the substituents (e.g., from methyl to isopropyl) on the phenyl rings can also influence the catalytic activity, with one system reaching an activity of up to 7.55 × 10⁵ g mol⁻¹(Ni) h⁻¹ atm⁻¹. rsc.orgrsc.org The coordination mode of the ligand to the nickel center is typically tridentate (O^N^O), where the central pyridine nitrogen and the two amide oxygen atoms bind to the metal. rsc.orgrsc.org

| Complex/Ligand Substituent (R) | Cocatalyst | Activity (g mol⁻¹(Ni) h⁻¹ atm⁻¹) | Selectivity for α-C₄ | Reference |

|---|---|---|---|---|

| R = Cl, F | Et₂AlCl | (39–45) × 10³ h⁻¹ | 76–82% | mdpi.comresearchgate.net |

| R = iPr | Et₂AlCl | up to 7.55 × 10⁵ | Good | rsc.orgrsc.org |

CO₂ Fixation:

Planar nickel(II)-hydroxide complexes supported by N,N'-(2,6-C₆H₃R₂)-2,6-pyridinedicarboxamidate(2-) pincer ligands demonstrate remarkable efficiency in the fixation of carbon dioxide. nih.govresearchgate.net These complexes react rapidly and completely with CO₂ in solution to form stable nickel(II)-bicarbonate complexes. nih.govresearchgate.net The reaction follows second-order kinetics and is highly dependent on the steric environment around the nickel reactive site. nih.gov

The rate of CO₂ fixation is influenced by the R group on the ligand, with less sterically hindered complexes reacting faster. nih.govresearchgate.net The rate order has been established as Me > macrocycle > Et > Pr(i) > Bu(i) > Ph. nih.gov The complex with methyl (Me) substituents is exceptionally reactive, with a second-order rate constant (k₂') of approximately 10⁶ M⁻¹ s⁻¹. nih.govresearchgate.net This high reactivity highlights the potential of these systems for CO₂ activation. nih.govacs.org The reaction mechanism, investigated through DFT calculations, involves the direct reaction of the terminal hydroxo group with CO₂. nih.gov Other nickel complexes have also been shown to catalyze the conversion of atmospheric CO₂ and epoxides into cyclic carbonates, with carbonate-bridged dinuclear nickel(II) complexes proposed as key catalytic intermediates. nih.gov

Uranyl Nitrate (B79036) Complexes: Structural Diversity and Pre-organization Energy

Uranyl (UO₂²⁺) nitrate complexes with this compound ligands are of interest in the context of nuclear fuel reprocessing due to their ability to selectively bind actinides. mdpi.com The combination of a "soft" pyridine nitrogen donor and "hard" amide oxygen donors in the ligand framework allows for effective complexation. mdpi.com

Structural studies have revealed that dialkyl- and tetraalkyl-substituted this compound ligands typically form 1:1 complexes with uranyl nitrate. mdpi.com The ligand acts in a tridentate fashion, coordinating to the uranyl ion through the pyridine nitrogen and both amide oxygens. The structural diversity of uranyl complexes, in general, is well-documented, with various coordination numbers and geometries possible depending on the ligands and the presence of solvent molecules like water. rsc.org In many uranyl nitrate complexes, two nitrate ions and other ligands like water molecules coordinate to the uranyl ion in the equatorial plane, perpendicular to the linear O=U=O axis. iaea.org

The concept of pre-organization energy is crucial for designing ligands with high extraction efficiency and selectivity. It refers to the energy required to change the ligand's conformation from its free state to the conformation it adopts when complexed with a metal ion. A ligand that is already in a suitable conformation for binding (i.e., has low pre-organization energy) will form more stable complexes. For ligands based on this compound, creating a more rigid structure can significantly reduce this energy penalty. It has been predicted through DFT studies that incorporating the amide groups into six-membered rings to create a rigid structure could increase the americium/europium separation factor by an order of magnitude, partly due to the near-zero pre-organization energy of such a conformationally constrained ligand. mdpi.com

Other Transition Metal and Heavy Metal Complexes (e.g., Zn(II), Pb(II))

Beyond copper, nickel, and uranyl, this compound and its derivatives form stable complexes with a variety of other transition metals and heavy metals, including zinc(II) and lead(II). The versatile coordination behavior of these ligands allows them to bind to a range of metal ions, leading to complexes with diverse structures and properties.

Zinc(II) Complexes: A new macroacyclic ligand, N,N'-bis(2-benzothiazolyl)-2,6-pyridinedicarboxamide, has been used to synthesize an octahedral Zn(II) complex. researchgate.net In another study, N,N′-bis(2-hydroxyphenyl)pyridine-2,6-dicarboxamide was found to coordinate to Zn(II) through the pyridine nitrogen, two uncharged amide nitrogens, and two phenolic oxygens. researchgate.net Amide derivatives of propeller-like tris(2-pyridyl)amine and 2,6-pyridinedicarboxylic acid have been shown to bind Zn(II) cations in acetonitrile. d-nb.infochemmix.edu.pl Additionally, a zinc complex of pyridine-2,6-dicarboxylic acid, [Zn(Hpda)₂]·2H₂O, has been synthesized via a green, solid-state reaction and fully characterized.

Lead(II) Complexes: The same propeller-like this compound derivative that binds zinc was also found to form complexes with lead(II) in acetonitrile, demonstrating its potential as a receptor for heavy metal ions. d-nb.infochemmix.edu.pl Naphthyl- and anthryl-substituted pyridine-2,6-dicarboxamides have been utilized for the spectrophotometric and spectrofluorimetric recognition of Pb(II) in acetonitrile. chemmix.edu.pl

Complexes with other transition metals such as Co(II) and Mn(II) have also been synthesized and characterized using ligands like N,N'-bis(2-benzothiazolyl)-2,6-pyridinedicarboxamide. researchgate.net These studies reveal that the ligand typically behaves in a pentadentate fashion, leading to octahedral geometries around the metal center. researchgate.net The specific coordination mode can vary; for example, N,N′-bis(2-hydroxyphenyl)pyridine-2,6-dicarboxamide coordinates differently to Co(II) (via amide oxygens) than to Mn(II) (via amide nitrogens) under similar conditions. researchgate.net

Structural Characterization of Coordination Complexes

X-ray Crystallography of Metal Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound metal complexes. It provides unequivocal information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding.

Numerous studies have employed single-crystal X-ray diffraction to elucidate the structures of these complexes. For instance, the tridentate (O^N^O) coordination mode of N,N′-bis(2,6-R-phenyl)-2,6-pyridinedicarboxamide ligands in nickel(II) complexes was confirmed by X-ray diffraction. rsc.orgrsc.org Similarly, the crystal structures of mono-, di-, tri-, and tetracopper(II) complexes have been determined, revealing details about the bridging nature of the ligands and co-ligands like acetates. researchgate.net

X-ray analysis has been crucial in characterizing a wide range of other metal complexes:

Copper(III): The structure of a formal Cu(III) complex stabilized by a this compound ligand was characterized, revealing shortened Cu-ligand bond distances that align with theoretical predictions. nih.gov

Uranyl: The structures of uranyl nitrate complexes have been investigated, showing how the ligands and solvent molecules arrange in the equatorial plane of the UO₂²⁺ ion. iaea.org The technique has also been used to study the structural diversity in a series of uranyl acrylate (B77674) compounds. rsc.org

Zinc(II): The crystal structure of a Zn(II) complex with pyridine-2,6-dicarboxylic acid, [Zn(Hpda)₂]·2H₂O, was determined to be a monoclinic system with a hexacoordinated Zn(II) ion.

Palladium(II): The structure of a complex formed between diethyl-2,6-pyridinedicarboxamide and PdCl₂ was fully characterized using X-ray diffraction. researchgate.net

These crystallographic studies provide fundamental insights that underpin the understanding of the chemical and physical properties of these coordination compounds. marquette.eduresearchgate.net

Spectroscopic Techniques (UV-Vis, NMR, Fluorescence, EPR) for Complex Characterization

A suite of spectroscopic techniques is essential for characterizing this compound metal complexes, especially in solution or when single crystals are unavailable. These methods provide valuable information about electronic structure, coordination environment, and complex formation.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complexes, particularly the d-d transitions of the metal ion and metal-to-ligand charge-transfer (MLCT) bands. For example, the CO₂ fixation reaction by nickel(II)-hydroxide complexes was monitored by observing the growth and decay of MLCT bands in the 350-450 nm range. nih.govresearchgate.net It is also routinely used to characterize complexes of Cu(II), Ni(II), Co(II), and Mn(II). researchgate.netscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the diamagnetic complexes (e.g., Zn(II), Pb(II), and some Ni(II) or Cu(III) species) and the ligands themselves. rsc.orgrsc.orgresearchgate.netnih.gov NMR titrations can be used to study complex formation and stoichiometry in solution. d-nb.infochemmix.edu.pl For instance, ¹H NMR titration was used to propose the binding model for complexes of a propeller-like pyridinedicarboxamide with Zn(II). d-nb.infochemmix.edu.pl The characterization of formal Cu(III) complexes, which are diamagnetic (S=0), was enabled by NMR spectroscopy. nih.gov

Fluorescence Spectroscopy: This technique is particularly useful for complexes involving fluorescent ligands or for developing sensory applications. Pyridine-2,6-dicarboxamide derivatives bearing fluorophores like naphthyl or anthryl groups have been used for the spectrofluorimetric recognition of metal ions such as Cu(II) and Pb(II). chemmix.edu.pl Schiff base complexes derived from 2,6-diaminopyridine (B39239) and their copper complexes have also been shown to exhibit fluorescence. iosrjournals.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is indispensable for studying paramagnetic complexes, such as those of Cu(II) and Mn(II). The EPR spectrum provides detailed information about the electronic ground state and the geometry of the metal center. For Cu(II) complexes, the hyperfine splitting parameter A∥ has been correlated with the basal angles of five-coordinate structures. acs.org The X-band EPR spectra of Cu(II) and Mn(II) complexes of N,N'-bis(2-benzothiazolyl)-2,6-pyridinedicarboxamide have been recorded at both room temperature and 77 K to probe their electronic structures. researchgate.netgrafiati.com

| Metal Ion | UV-Vis | NMR | Fluorescence | EPR | Reference |

|---|---|---|---|---|---|

| Copper(II) | ✔ | - | ✔ | ✔ | researchgate.netacs.orgresearchgate.netchemmix.edu.pliosrjournals.org |

| Nickel(II) | ✔ | ✔ | - | - | rsc.orgrsc.orgnih.govresearchgate.netchemmix.edu.pl |

| Uranyl(VI) | - | - | - | - | mdpi.com |

| Zinc(II) | ✔ | ✔ | - | - | d-nb.inforesearchgate.netchemmix.edu.pl |

| Lead(II) | - | ✔ | ✔ | - | d-nb.infochemmix.edu.pl |

| Manganese(II) | ✔ | ✔ | - | ✔ | researchgate.net |

| Cobalt(II) | ✔ | ✔ | - | - | researchgate.net |

| Copper(III) | - | ✔ | - | - | nih.gov |

Electrochemical Properties and Cyclic Voltammetry

The electrochemical behavior of metal complexes incorporating the this compound scaffold is a subject of significant research, as the ligand's electronic properties can be finely tuned to influence the redox potentials of the central metal ion. Cyclic voltammetry (CV) and other electrochemical techniques are instrumental in elucidating the electron transfer processes, stability of different oxidation states, and catalytic activity of these complexes.

The incorporation of the electron-rich, negatively charged this compound ligand framework can significantly impact the redox potentials of the metal center. rsc.org This often leads to the stabilization of higher oxidation states of the metal. rsc.org The specific electrochemical properties are highly dependent on the metal ion, the other coordinating ligands, and the solvent system used.

Ruthenium Complexes

Ruthenium complexes featuring the this compound ligand have been investigated as potential water oxidation catalysts. rsc.orgrsc.org The electrochemical properties of a ruthenium complex with a tridentate this compound ligand and three 4-picoline ligands were studied in an aqueous solution at neutral pH using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). rsc.orgrsc.org The electron-rich dicarboxamide ligand stabilizes the Ru(III) state, making it possible to isolate the complex in this oxidation state. rsc.org DPV analysis revealed three distinct redox peaks at 0.18 V, 0.94 V, and 1.15 V versus the Normal Hydrogen Electrode (NHE). rsc.org The substitution of a carboxylate moiety in a related complex for an amide unit in the this compound complex was shown to alter the electrochemical properties, decreasing the Ru(III)/Ru(II) redox couple while increasing the higher potentials. rsc.org

Another study on Ru(II) complexes with a coordinated amide ligand reported a Ru(II)–Ru(III) oxidation potential in the range of 0.16–0.33 V versus the Saturated Calomel Electrode (SCE). researchgate.net

Table 1: Redox Potentials of a Ruthenium-2,6-pyridinedicarboxamide Complex

| Redox Couple | Potential (V vs. NHE) | Method | Reference |

|---|---|---|---|

| Ru(III)/Ru(II) | 0.18 | DPV | rsc.org |

| Ru(IV)/Ru(III) | 0.94 | DPV | rsc.org |

Copper Complexes

The redox activity of copper complexes with this compound-based ligands has also been explored. drbodwin.com Copper is generally stable in the +2 oxidation state but can participate in redox chemistry. drbodwin.com For a copper(II) complex with the ligand N,N'-bis(2,6-diisopropylphenyl)-2,6-pyridinedicarboxamide, a low reduction potential (E₁/₂) of -0.074 V (vs Fc/Fc⁺) was measured in a tetrahydrofuran (B95107) (THF) solution. nih.gov

The DNA-binding properties of a mixed-ligand copper(II) complex containing both 1,10-phenanthroline (B135089) and this compound have been investigated using cyclic voltammetry. ijcmas.comijcmas.com These measurements helped to confirm that the complex binds to DNA via an intercalation mode, with a determined binding constant (K_b) of 1.9 × 10⁴ M⁻¹. ijcmas.com

Table 2: Electrochemical Data for a Copper-2,6-pyridinedicarboxamide Derivative Complex

| Complex | E₁/₂ (V vs. Fc/Fc⁺) | Solvent | Method | Reference |

|---|

Uranyl Complexes

The electrochemistry of uranyl complexes is crucial for understanding their behavior in nuclear fuel cycles and for environmental remediation. The reduction of the highly stable hexavalent uranyl dication ([UO₂]²⁺) to the pentavalent uranyl cation ([UO₂]⁺) can be studied using cyclic voltammetry. wikipedia.org The presence of stabilizing ligands is often required for this reduction. wikipedia.org Studies on uranyl(VI) complexes with pentadentate Schiff base ligands have shown that fully chelating the equatorial coordination sites can prevent the disproportionation of the resulting Uranyl(V) species. rsc.org The introduction of electron-withdrawing groups on ancillary ligands, such as β-diketonates, facilitates the reduction of the U(VI) center. wikipedia.org

Palladium Complexes

The electrochemical behavior of palladium complexes with this compound derivatives has been documented. A cyclic voltammogram for a bimetallic Pd(II) complex derived from N,N'-Bis(2-phenylethyl)-2,6-pyridinedicarboxamide was recorded in dimethyl sulfoxide (B87167) (DMSO), indicating its redox activity. rsc.org

Other Transition Metal Complexes

Electrochemical studies have also been performed on a variety of other transition metal(II) complexes with derivatives of this compound, including those with Co(II), Ni(II), Mn(II), Zn(II), and Cd(II). researchgate.net These studies, often complemented by spectral and magnetic measurements, help to characterize the coordination environment and electronic structure of the resulting complexes. researchgate.net For instance, iron(III) complexes of N,N'-bis(2-hydroxyphenyl)-2,6-pyridinedicarboxamide were found to show no redox behavior at the iron site, a fact attributed to strong O—H⋯O hydrogen bonds involving the ligand. researchgate.net

Supramolecular Chemistry and Self Assembly Driven by 2,6 Pyridinedicarboxamide

Molecular Recognition and Sensing Applications

The preorganized structure of the 2,6-pyridinedicarboxamide scaffold makes it an exceptional platform for molecular recognition and sensing. researchgate.netresearchgate.net Its ability to form specific, non-covalent interactions allows for the selective binding of various analytes.

The this compound framework is highly effective for anion recognition, primarily through hydrogen bonding interactions. researchgate.netresearchgate.net The convergent amide N-H groups create a well-defined binding pocket that can selectively accommodate anions. nih.gov

Dicationic derivatives of N,N'-bis(pyridyl)pyridine-2,6-dicarboxamide have demonstrated strong binding affinities for various anions, with a particular selectivity for chloride. nih.gov The binding is achieved through four hydrogen bonds formed between the anion and the amide N-H and pyridinium (B92312) C-H protons, which are directed into the receptor's cleft. nih.gov The introduction of quinolyl groups can enhance these properties, leading to receptors that can sense anions in the micromolar range through fluorescence quenching. nih.gov The high affinity and selectivity are attributed to the receptor's rigid, preorganized structure, the acidity of the donor protons, and electrostatic effects. nih.gov Even in complex media, these receptors can function; for example, certain bisquinolinium pyridine-dicarboxamide compounds act as fluorescent sensors for chloride in water. orcid.org

The table below summarizes the binding constants for various anions with a dicationic N,N'-bis(3-quinolyl)pyridine-2,6-dicarboxamide receptor in acetonitrile.

| Anion | Binding Constant (log K) | Reference |

|---|---|---|

| Cl⁻ | 6.5 | nih.gov |

| Br⁻ | 4.8 | nih.gov |

| I⁻ | 3.8 | nih.gov |

| HSO₄⁻ | 5.3 | nih.gov |

| NO₃⁻ | 4.4 | nih.gov |

While renowned for anion binding, the this compound core is also a versatile ligand for a wide range of metal cations, including transition metals (d-block) and lanthanides (f-block). researchgate.netresearchgate.net The coordination typically involves the pyridine (B92270) nitrogen and the two amide oxygen or nitrogen atoms, forming stable complexes. researchgate.netacs.org

Amides derived from 2,6-pyridinedicarboxylic acid can selectively bind divalent metal cations such as copper(II), nickel(II), zinc(II), and lead(II) in organic solvents. researchgate.net The introduction of bulky, nitrogen-donating pendant groups can influence the coordination mode and selectivity. researchgate.net For instance, a derivative bearing tris(2-pyridyl)amine groups was found to interact specifically with copper(II) and nickel(II) in an acetonitrile-water mixture. researchgate.net The stability of these complexes can be quite high, with logarithmic stability constants (log K) reaching up to 9.8 for copper(II). researchgate.net Furthermore, pyridinedicarboxamide ligands have been integrated into polymer hydrogels, where they form dynamic coordination bonds with metal ions like Co²⁺ and Ni²⁺. The strength of these bonds can be tuned by pH, demonstrating a responsive behavior. acs.org

The table below presents stability constants for complexes of a pyridine-2,6-dicarboxamide derivative with various metal cations in acetonitrile.

| Cation | Stoichiometry (Ligand:Metal) | Stability Constant (log K) | Reference |

|---|---|---|---|

| Cu²⁺ | 1:1 | 9.8 ± 0.3 | researchgate.net |

| Ni²⁺ | 1:1 | 5.6 ± 0.1 | researchgate.net |

| Zn²⁺ | 1:1 | 4.7 ± 0.1 | researchgate.net |

| Pb²⁺ | 1:1 | 4.3 ± 0.1 | researchgate.net |

The hydrogen bonding capabilities of the this compound scaffold extend to the recognition of neutral molecules. researchgate.net Dicationic receptors based on this framework have been shown to bind neutral urea (B33335) and amide guests in acetonitrile, with binding constants (log K) ranging from 1.1 to 2.8. nih.gov This ability to interact with amide-containing molecules is particularly relevant for the recognition of biological molecules and drugs. researchgate.netnih.gov

The recognition mechanism often involves the formation of hydrogen-bonding networks between the receptor and the guest molecule. For example, the interaction between terbium(III) complexes of a hydroxylated 2,6-pyridinedicarboxylic acid derivative and L-amino acids is strongly influenced by the hydrogen bonds formed at the ligand interface. nih.gov The specific and directional nature of these interactions allows for chiral recognition, where the receptor can distinguish between enantiomers of a guest molecule. nih.gov This highlights the potential of this compound-based systems in areas such as drug discovery and development, where distinguishing between chiral molecules is crucial. researchgate.netnih.gov

Sugar Recognition

The this compound framework serves as a versatile scaffold for the construction of synthetic receptors capable of recognizing carbohydrates. This is typically achieved by functionalizing the amide positions with moieties that can reversibly bind to the hydroxyl groups of sugars, such as boronic acids.

Researchers have synthesized this compound derivatives bearing arylboronic acid fragments, creating bifunctional receptors for both anions and sugars. dntb.gov.uad-nb.info These molecules leverage the dicarboxamide core as a structural backbone and the boronic acid groups as the sugar binding sites. The binding occurs through the formation of covalent, yet reversible, boronate esters with the diol units of the saccharides.

Potentiometric titrations in aqueous DMSO have been used to determine the acid dissociation and stability constants for the complexation of these receptors with various sugars. d-nb.info For instance, receptors based on this scaffold have shown an ability to bind glucose and fructose. d-nb.info The stability of the resulting sugar complexes is dependent on factors like pH and the specific sugar being targeted. d-nb.info More complex systems, such as dicationic diboronic acid receptors built on a this compound platform, have been developed as water-soluble fluorescent chemosensors, showing selectivity for sorbitol and glucose at physiological pH. rsc.org

Table 1: Stability Constants for Sugar Complexation by a this compound bis-Boronic Acid Receptor (Receptor 1)

| Sugar | Complex | log β |

|---|---|---|

| Glucose | MHL | 12.35 |

| MH2L2 | 22.18 | |

| Fructose | MHL | 13.91 |

| MH2L2 | 24.81 |

Data sourced from potentiometric titrations in 50% DMSO, 0.1 M NaCl. 'M' represents the receptor molecule and 'L' represents the sugar. d-nb.info

Indicator Displacement Assays

Indicator Displacement Assays (IDAs) are a powerful application of supramolecular receptors, enabling the colorimetric or fluorometric detection of target analytes. Receptors based on this compound functionalized with boronic acids have been successfully employed in IDAs for sugar detection. d-nb.inforesearchgate.net

The principle of the assay involves the formation of a complex between the boronic acid receptor and a reporter dye, such as alizarin (B75676) red S (ARS). d-nb.info This complex exhibits a distinct spectroscopic signature. When a target sugar with a higher affinity for the receptor is introduced, it displaces the indicator dye. This displacement event restores the dye to its free state, causing a measurable change in the solution's color or fluorescence, which signals the presence of the sugar. This method has been shown to be highly sensitive for the detection of fructose. d-nb.info Tetralactam macrocycles incorporating the this compound unit have also been utilized in IDAs for the dual-mode detection of other biological molecules like uric acid. beilstein-journals.org

Self-Assembly into Higher-Order Architectures

The preorganized nature of the this compound unit, where intramolecular hydrogen bonding often forces the amide substituents into a syn conformation, makes it an ideal component for directing the self-assembly of complex supramolecular structures. researchgate.net

Molecular Tweezers and Self-Complementary Complexes

Molecular tweezers are synthetic host molecules with open cavities designed to bind guest molecules through non-covalent interactions. When this compound is used as the spacer unit connecting two aromatic panels (e.g., anthracene), it creates a tweezer-like molecule. researchgate.netnih.gov These tweezers can exhibit self-complementary behavior, forming discrete assemblies. researchgate.net

For example, anthracene-based molecular tweezers with a PDCA core have been shown to spontaneously form cyclic hexamers during crystallization. nih.gov This assembly is driven by a combination of cooperative, self-complementary hydrogen bonds between the amide and carbonyl groups of adjacent tweezers and π–π stacking interactions between the anthracene (B1667546) and pyridine moieties. nih.gov This dual-interaction system precisely regulates the assembly direction to form a well-defined macrocycle. researchgate.net The resulting cyclic structures can be highly stable and may exhibit unique properties such as solid-state fluorescence. nih.gov

Molecular Knots and Entangled Structures

The unique coordination properties of the this compound ligand have been harnessed to construct some of the most complex molecular topologies known, including molecular knots. nih.govacs.org In these systems, oligomeric strands containing multiple tridentate this compound units are programmed to fold around nine-coordinate metal ions, typically from the lanthanide(III) series. osti.gov

The coordination of three PDCA-containing ligands around a lanthanide(III) ion can generate a helical precursor. nih.govacs.org By covalently linking the ends of this entangled complex, for instance through ring-closing olefin metathesis, a closed-loop trefoil knot can be formed. nih.govnih.gov The introduction of chiral centers into the ligand strands can direct the stereoselective assembly of the ligands, controlling the topological handedness of the final knot. nih.govacs.org

More complex entangled structures have also been achieved through a "social self-sorting" strategy. nih.govnih.gov By mixing different PDCA-containing ligand strands (e.g., monotopic, ditopic, tetratopic) with a metal ion, specific heteromeric complexes are formed that act as precursors to composite knots. This method has been used to synthesize molecular granny knots (two trefoil tangles of the same handedness) and square knots (two trefoil tangles of opposite handedness). nih.govacs.orgnih.gov

Table 2: Examples of Molecular Knots Synthesized Using this compound Ligands

| Knot Type | Assembly Strategy | Metal Ion Template | Key Features |

|---|---|---|---|

| Trefoil Knot | Coordination of three monotopic ligands followed by covalent capture. nih.govacs.org | Lanthanide(III) (e.g., Lu(III)) | Single enantiomer knots can be formed using chiral ligands. nih.govacs.org |

| Granny Knot | Social self-sorting of ditopic and tetratopic ligands. nih.govnih.gov | Lanthanide(III) | A six-crossing composite knot with two tangles of the same handedness. nih.gov |

| Square Knot | Social self-sorting of chiral ditopic and tetratopic ligands. nih.govnih.gov | Lanthanide(III) | A six-crossing composite knot with two tangles of opposite handedness. nih.gov |

| Trefoil-of-trefoils Triskelion Knot | 3:4 Vernier templating of tetratopic strands and metal ions. osti.gov | Lanthanide(III) | A 378-atom-long knot with 12 alternating strand crossings. osti.gov |

Helical Supramolecular Architectures

The this compound moiety is a powerful structural motif for inducing helicity in both oligomeric and polymeric structures. The syn-syn conformation favored by the PDCA unit promotes a turning motion in a molecular strand. acs.org When multiple PDCA units are incorporated into an oligomer, they can cooperatively induce the formation of a stable helical conformation.

For example, oligomers composed of alternating sequences of 2,6-pyridinedicarboxamides and meta-(phenylazo)azobenzenes have been shown to adopt compact, multi-turn helical conformations, confirmed by X-ray crystallography. acs.org In these structures, the helix is stabilized by intramolecular hydrogen bonds between the amide protons and both the pyridine nitrogen and an adjacent azo nitrogen. acs.org Furthermore, the coordination of symmetrical ligands based on 1,2,3-triazolyl-pyridine-2,6-dicarboxamide with lanthanide ions readily forms [Ln(L)₃] complexes, which assemble into well-defined helical structures. tandfonline.comtandfonline.com These helical assemblies can act as hosts for rod-like guest molecules, leading to the formation of "foldaxanes," where the helix is threaded onto the guest. uni-muenchen.de

Polymeric and Network Formation

The ability of the this compound unit to act as a tridentate ligand for metal ions is widely exploited in the formation of coordination polymers and cross-linked networks. researchgate.net These materials often exhibit remarkable properties, such as self-healing and stimuli-responsiveness. doi.orgnju.edu.cn

A notable example is the creation of highly stretchable and autonomously self-healing elastomers by crosslinking poly(dimethylsiloxane) (PDMS) polymer chains with Fe(III)-2,6-pyridinedicarboxamide coordination complexes. nju.edu.cngoogle.com The PDCA ligand forms complexes with the Fe(III) center through three distinct interactions: a strong pyridyl-iron bond and two weaker carboxamido-iron interactions involving both the nitrogen and oxygen atoms. nju.edu.cnresearchgate.net This hierarchy of bond strengths is crucial; the weaker bonds can break and reform dynamically, dissipating energy under stress and allowing the network to heal autonomously at room temperature or even lower. nju.edu.cngoogle.com

The PDCA ligand has also been used to create metallo-supramolecular hydrogels. acs.org By condensing linear poly(ethylene glycol) (PEG) with PDCA and subsequently adding metal ions like Fe³⁺ or Zn²⁺, physical gels can be formed. acs.org The gelation and mechanical properties of these networks are highly responsive to pH, which controls the deprotonation of the amide groups and thus modulates the strength and dynamics of the metal-ligand coordination bonds. acs.org In the solid state, hydrothermal reactions involving this compound and silver(I) salts can lead to the formation of 2D and 3D coordination polymers with channel-like structures. researchgate.net

Catalysis and Reaction Mechanisms Involving 2,6 Pyridinedicarboxamide Complexes

Catalytic Organic Transformations

Complexes derived from 2,6-pyridinedicarboxamide are instrumental in several key organic reactions. Their ability to form stable yet reactive complexes with various transition metals allows for high efficiency and selectivity in these transformations. unimi.itresearchgate.net

A notable application of this compound in asymmetric catalysis is demonstrated by the stereoselective synthesis of a trefoil knot of a single handedness. rsc.orgmdpi.com This intricate molecular structure is formed by the assembly of a tris(this compound) oligomer, which contains six chiral centers, around a lanthanide(III) ion template. rsc.orgacs.org The resulting pseudo-D3-symmetric knotted complex has been successfully employed as an asymmetric catalyst. rsc.orgmdpi.com

In Mukaiyama aldol (B89426) reactions, this chiral trefoil knot catalyst has shown significant efficacy. mdpi.com For instance, the reaction between 4-nitrobenzaldehyde (B150856) and a silyl (B83357) enol ether, catalyzed by the europium complex, yielded the aldol product with high enantioselectivity. mdpi.comopenstax.org The knotted structure creates a chiral pocket around the metal ion, which is believed to promote the reaction through the coordination of the aldehyde to the lanthanide. mdpi.comopenstax.org This approach has generated enantiomeric ratios (er) of up to 83:17, a marked improvement over comparable unknotted ligand complexes. ugr.esrsc.orgacs.org

| Catalyst | Reaction | Enantiomeric Ratio (er) |

|---|---|---|

| Λ-Eu(R⁶)-2(CF₃SO₃)₃ (Trefoil Knot Complex) | 4-nitrobenzaldehyde + silyl enol ether 4 | Up to 83:17 |

Complexes incorporating the this compound framework or its derivatives have been investigated as catalysts for the epoxidation and hydroxylation of alkenes. These oxidation reactions are fundamental in organic synthesis, converting simple alkenes into more functionalized molecules like epoxides and diols. rsc.org

Manganese(II) complexes derived from Schiff bases of 2,6-pyridinedicarbaldehyde (the dialdehyde (B1249045) precursor to this compound) have been shown to be effective catalysts for the epoxidation of cyclohexene (B86901) using molecular oxygen. ugr.es These systems can achieve high conversion and selectivity for the epoxide under mild conditions. ugr.es

Furthermore, iron(II) complexes featuring macrocyclic ligands that include pyridine(dicarboxamide) units are competent catalysts for alkene epoxidation using hydrogen peroxide (H₂O₂). unimi.it The increased stability of the ligand under oxidative conditions allows for the generation of reactive iron-oxo intermediates, which are responsible for the epoxidation of substrates like cyclooctene. unimi.it While H₂O₂ as an oxidant can sometimes lead to ineffective dihydroxylation, its use with these iron complexes can favor the formation of the epoxide. unimi.it

Nickel(II) complexes chelated by N,N′-disubstituted-2,6-pyridinedicarboxamide ligands have emerged as highly active precatalysts for the oligomerization of ethylene (B1197577). ugr.es These catalysts, when activated by an alkylaluminum cocatalyst such as diethylaluminum chloride (Et₂AlCl), demonstrate remarkable activity and selectivity, primarily for the production of 1-butene (B85601), a valuable α-olefin. ugr.espsu.edu

The catalytic performance is significantly influenced by the electronic and steric properties of the substituents on the N-aryl rings of the ligand. psu.edu For example, complexes with electron-withdrawing groups like chlorine or fluorine at the ortho positions of the N-aryl ring exhibit lower activity but higher selectivity for 1-butene (up to 82%). psu.edusoton.ac.uk Conversely, increasing the steric bulk of the ortho-substituents (e.g., from methyl to isopropyl) can lead to higher catalytic activity. ugr.es The coordination of the ligand to the nickel center is typically in a tridentate (O^N^O) fashion. ugr.es

| Ligand Substituent (R) | Complex | Activity (g mol⁻¹(Ni) h⁻¹ atm⁻¹) | Selectivity for α-C₄ (%) |

|---|---|---|---|

| Cl | Ni1 | Up to 7.55 × 10⁵ | High |

| F | Ni2 | Low (39-45 × 10³ h⁻¹) | 76-82 |

| H | Ni3 | Moderate | ~67 |

| Me | Ni4 | High | - |

| Et | Ni5 | High | - |

| iPr | Ni6 | Highest | - |

Alkene Epoxidation and Hydroxylation

Stabilization of Reactive Species

The this compound scaffold is adept at stabilizing metal ions in various oxidation states and accommodating reactive intermediates, a crucial aspect of catalysis. unimi.itresearchgate.net The rigid, pincer-like grip of the dianionic ligand enhances the stability of the resulting complexes, allowing for the isolation and study of species that would otherwise be transient. ugr.es

This stabilizing effect has been leveraged in the development of models for metalloenzyme active sites. unimi.itresearchgate.net For instance, the immobilization of iron and cobalt this compound complexes within metal-organic frameworks (MOFs) provides a method to isolate and investigate the reactivity of mono-chelate complexes, which are difficult to access as homogeneous species due to their tendency to form bis-chelate complexes. libretexts.org Similarly, the electronic flexibility of related pyridylidene amide (PYA) ligands, which can be compared to the pyridinedicarboxamide systems, allows them to stabilize multiple oxidation states on a metal center, which is beneficial for catalytic intermediates. princeton.edu This has been demonstrated in the preparation of a high-valent nickel(III)-chloride complex, [NiIII(Cl)(L)], where L is N,N′-(2,6-dimethylphenyl)-2,6-pyridinedicarboxamide, which acts as a hydrogen atom transfer agent. unl.pt

CO₂ Fixation and Reduction Mechanisms

Planar nickel(II)-hydroxide complexes incorporating N,N'-disubstituted-2,6-pyridinedicarboxamidate ligands are remarkably efficient at the fixation of carbon dioxide. These complexes react rapidly and completely with CO₂ in solution to form stable bicarbonate product complexes. The reaction involves the direct interaction of CO₂ with the terminal hydroxo group of the nickel complex.

The kinetics of this fixation process follow a second-order rate law, and the reaction rates are highly sensitive to the steric environment around the reactive site. Bulky substituents on the pyridinedicarboxamide ligand tend to decrease the reaction rate due to increased steric hindrance. For example, the rate constant for the methyl-substituted complex is approximately 100 times greater than that for the phenyl-substituted complex. This rapid sequestration of atmospheric CO₂ highlights the potential of these complexes in CO₂ capture and conversion technologies. unimi.it

| Substituent (R) | Second-Order Rate Constant (k₂') (M⁻¹ s⁻¹) | Activation Entropy (ΔS‡) (eu) |

|---|---|---|

| Me | ~10⁶ | -17 to -28 |

| Et | Lower than Me | -17 to -28 |

| iPr | Lower than Et | -17 to -28 |

| Ph | ~10⁴ | -17 to -28 |

Mechanistic Investigations through Computational Studies